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Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for the chiral

compound (R)-2-(1-Aminoethyl)phenol. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. The guide

includes synthesized Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols and a workflow

diagram for spectroscopic analysis.

Chemical Structure
(R)-2-(1-Aminoethyl)phenol

Molecular Formula: C₈H₁₁NO

Molecular Weight: 137.18 g/mol

CAS Number: 123983-05-1

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (R)-2-(1-
Aminoethyl)phenol. This data is synthesized based on the analysis of its chemical structure

and comparison with spectroscopic data of similar compounds, including ortho-substituted

phenols and primary amines.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 d 1H Ar-H

~6.95 t 1H Ar-H

~6.80 t 1H Ar-H

~6.70 d 1H Ar-H

~4.15 q 1H CH-NH₂

~2.50 (broad s) s 3H OH, NH₂

~1.45 d 3H CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~155.0 Ar-C-OH

~128.5 Ar-CH

~128.0 Ar-CH

~121.0 Ar-C-CH(NH₂)CH₃

~118.5 Ar-CH

~115.0 Ar-CH

~50.0 CH-NH₂

~24.0 CH₃

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 (broad) Strong O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2980-2850 Medium Aliphatic C-H stretching

~1600, ~1480 Medium Aromatic C=C bending

~1230 Strong Phenolic C-O stretching

~1100 Medium C-N stretching

~750 Strong Ortho-disubstituted C-H bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

137 Moderate [M]⁺ (Molecular Ion)

122 High [M - CH₃]⁺

94 Moderate
[M - CH₃CHNH₂]⁺ (loss of

aminoethyl)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

and sample characteristics.

NMR Spectroscopy
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A sample of (R)-2-(1-Aminoethyl)phenol (typically 5-10 mg) is dissolved in approximately 0.6

mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR

tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane

(TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width is typically

set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally from 0 to 160 ppm.

IR Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample, a small amount of (R)-2-(1-Aminoethyl)phenol is ground with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be recorded from a

thin film of the compound between two salt plates. The spectrum is typically recorded from

4000 to 400 cm⁻¹.

Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, commonly with electron ionization

(EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or

after separation by gas chromatography. The mass analyzer separates the resulting ions based

on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like (R)-2-(1-Aminoethyl)phenol.
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A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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